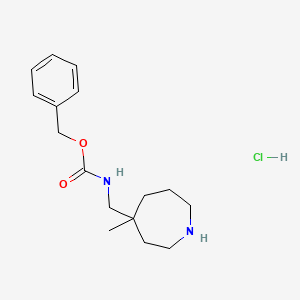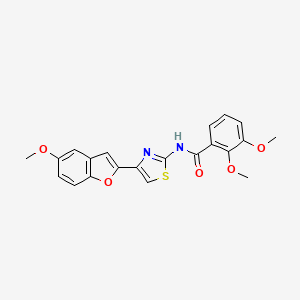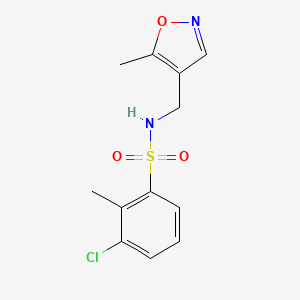
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1558100-87-0 . It has a molecular weight of 243.08 . This compound is typically stored at 4 degrees Celsius and is available in liquid form .
Synthesis Analysis
In drug synthesis, “3-(4-bromo-2-fluorophenyl)cyclobutan-1-one” may be used to synthesize biologically active compounds . This compound can serve as an intermediate in drug synthesis, further chemically modified or spliced to generate compounds with anticancer, antibacterial, or other pharmacological activities .Molecular Structure Analysis
The molecular formula of “3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is C10H8BrFO . The InChI Code is 1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis
“3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is a liquid at room temperature . It has a molecular weight of 243.08 . The compound is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can serve as a precursor in palladium-catalyzed carbon-carbon bond cleavage/formation reactions. Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-hydroxyphenyl)cyclobutanones, through a reaction mechanism involving carbon-carbon bond cleavage and formation, could afford arylated benzolactones in high yields. This indicates that derivatives of cyclobutan-1-one, such as 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, may participate in similar reactions, providing access to a variety of complex organic molecules with potential applications in pharmaceuticals and materials science (Matsuda, Shigeno, & Murakami, 2008).
Material Science Applications
In the field of material sciences, the unique structural characteristics of cyclobutane derivatives make them suitable for the synthesis of novel materials. For instance, Smith and Babb (1996) described the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers. These materials exhibit remarkable thermal stability and flexibility, attributes that can be advantageous in developing advanced materials for various industrial applications. Although the study does not directly mention 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, the underlying chemical principles suggest its potential utility in synthesizing similarly structured polymers with unique properties (Smith & Babb, 1996).
Photocatalysis
Additionally, the compound may find applications in photocatalysis. Ischay, Anzovino, Du, and Yoon (2008) reported that Ru(bipy)3Cl2 could act as a visible light photocatalyst for [2+2] enone cycloadditions, showcasing excellent diastereoselectivity in forming cyclobutane products. Although 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one was not specifically mentioned, the reaction mechanism highlights the potential of cyclobutan-1-one derivatives in photocatalytic applications, enabling the development of environmentally friendly synthetic methodologies (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGAWUMXWGBPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)



![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)
![5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2881747.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)
![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)
![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)

![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)